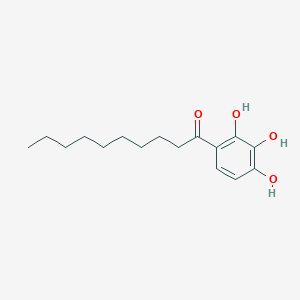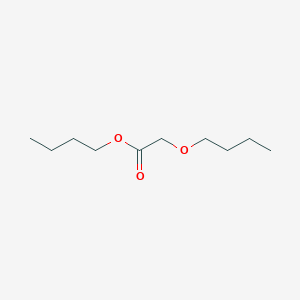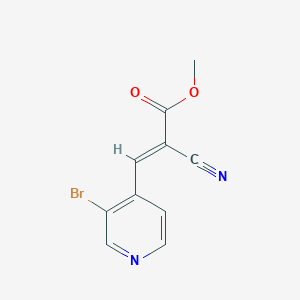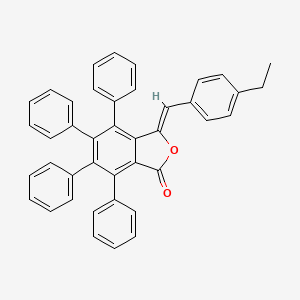
9-(3,4-Dichlorobenzylidene)-9h-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,4-Dichlorobenzylidene)-9h-fluorene: is an organic compound with the molecular formula C20H12Cl2 This compound is characterized by the presence of a fluorene core substituted with a 3,4-dichlorobenzylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,4-Dichlorobenzylidene)-9h-fluorene typically involves the condensation reaction between 9H-fluorene-9-carbaldehyde and 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: 9-(3,4-Dichlorobenzylidene)-9h-fluorene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzylidene and fluorene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 9-(3,4-Dichlorobenzylidene)-9h-fluorene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a pharmacophore in drug design.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 9-(3,4-Dichlorobenzylidene)-9h-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
類似化合物との比較
- 9-(3,4-Dichlorobenzylidene)-9h-fluorene
- 3,4-Dichlorobenzylidenehydrazide
- 1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone
Comparison: While all these compounds share the 3,4-dichlorobenzylidene group, this compound is unique due to its fluorene core. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
特性
CAS番号 |
6967-18-6 |
|---|---|
分子式 |
C20H12Cl2 |
分子量 |
323.2 g/mol |
IUPAC名 |
9-[(3,4-dichlorophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12Cl2/c21-19-10-9-13(12-20(19)22)11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H |
InChIキー |
SBCHRDLPDVXAEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)






![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)

![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)
